Sabarubicin hydrochloride

Description

Context within the Anthracycline Class of Chemotherapeutic Agents

Anthracyclines are a major class of chemotherapy drugs originally extracted from the Streptomyces peucetius bacterium. wikipedia.org These compounds are characterized by a common tetracyclic aglycone core, which is a quinone tetracyclic structure, linked via a glycosidic bond to a sugar moiety, typically an amino sugar. researchgate.netwikipedia.orguniroma1.it They are considered among the most effective and widely used anticancer agents, demonstrating activity against a broad spectrum of cancers including leukemias, lymphomas, and various solid tumors. wikipedia.orgdrugbank.comresearchgate.net

The primary mechanism of action for anthracyclines involves the intercalation of their planar aromatic ring structure between the base pairs of DNA. wikipedia.org This process interferes with DNA metabolism and RNA synthesis. wikipedia.org Crucially, they also act as potent inhibitors of topoisomerase II, a nuclear enzyme essential for managing DNA topology during replication and transcription. researchgate.netusp.br By stabilizing the transient complex between topoisomerase II and DNA, anthracyclines prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering cell death. wikipedia.orgusp.br

Despite their efficacy, the clinical utility of first-generation anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) is often limited by significant side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance in tumor cells. wikipedia.orguniroma1.itnih.gov These limitations have been a major impetus for the development of subsequent generations of anthracyclines, including epirubicin, idarubicin (B193468), and novel synthetic analogues like sabarubicin (B1683914), in a continuous search for compounds with an improved therapeutic index. smith.eduwikipedia.orgnih.gov

Rationale and Design Principles for Sabarubicin Hydrochloride Development

The development of this compound was driven by the need to create a novel anthracycline with superior antitumor activity and a more favorable tolerability profile compared to established agents like doxorubicin. ascopubs.orgresearchgate.net The core rationale was to overcome the key clinical challenges of dose-limiting cardiotoxicity and tumor resistance that plague many first and second-generation anthracyclines. researchgate.netuniroma1.it

The design of Sabarubicin was a deliberate effort in medicinal chemistry, focusing on the modification of the glycosidic (sugar) portion of the anthracycline structure, a strategy known as glycodiversification. usp.br It was hypothesized that altering the sugar moiety could significantly impact the drug's biological properties, including its interaction with DNA, cellular uptake, and mechanism of cell killing. researchgate.net

Key design principles for Sabarubicin included:

Synthesis of a Disaccharide Analogue: Sabarubicin was designed as a disaccharide analogue of doxorubicin. This involves attaching a two-sugar chain to the aglycone, in contrast to the single daunosamine (B1196630) sugar in doxorubicin. usp.br

Altered Sugar Sequence: The structure features a non-aminated sugar, 2-deoxy-L-fucose, positioned between the aglycone (the non-sugar part) and the aminosugar, daunosamine. researchgate.net This is a significant departure from naturally occurring anthracyclines where the aminosugar is typically linked directly to the aglycone. usp.br

Enhanced Efficacy and Alternative Apoptotic Pathways: The structural modifications were intended to create a compound with more potent antitumor effects. researchgate.net Research suggests that Sabarubicin's superior efficacy may be linked to its ability to induce apoptosis (programmed cell death) through a p53-independent mechanism, which could be beneficial in treating tumors with mutated or non-functional p53. researchgate.netresearchgate.net

Improved Preclinical Tolerability: A primary goal was to reduce the cardiotoxicity associated with doxorubicin. researchgate.netascopubs.org The design aimed to yield a molecule that retained or exceeded the anticancer activity of its predecessors while being less damaging to cardiac tissue.

These principles guided the synthesis of Sabarubicin from 14-acetoxyidarubicinone, resulting in a novel compound with distinct pharmacological properties. researchgate.netresearchgate.net

| Development Rationale for this compound |

| Goal |

| Overcome Clinical Limitations of Predecessor Drugs (e.g., Doxorubicin) |

| Enhance Antitumor Activity |

| Circumvent Drug Resistance |

| Reduce Cardiotoxicity |

Classification and Structural Relationship to Predecessor Anthracyclines

Sabarubicin is classified as a third-generation, synthetic disaccharide anthracycline. researchgate.netascopubs.org Its core structure is derived from the anthracycline framework but features significant modifications that distinguish it from its natural and semi-synthetic predecessors like doxorubicin and idarubicin. smith.eduuniversiteitleiden.nl

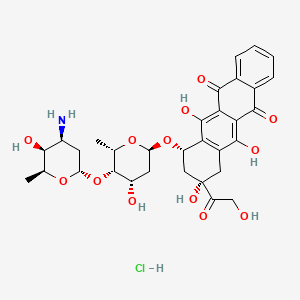

The chemical name for the active component of this compound is 7-O-(α-L-daunosaminyl-α(1-4)-2-deoxy-L-fucosyl)-4-demethoxy-adriamycinone. researchgate.netresearchgate.net Its structure is fundamentally related to doxorubicin and idarubicin, but with a key difference in the glycosidic side chain. researchgate.net

Relationship to Doxorubicin: Sabarubicin is considered a disaccharide analogue of doxorubicin. While doxorubicin has a single daunosamine sugar attached to its aglycone (adriamycinone), Sabarubicin has an extended sugar chain. medchemexpress.com

Relationship to Idarubicin: The aglycone of Sabarubicin is a 4-demethoxy derivative, similar to idarubicin, which also lacks the methoxy (B1213986) group at position 4 of the D ring, a feature that differentiates it from doxorubicin. researchgate.netuniversiteitleiden.nl Sabarubicin's synthesis, in fact, starts from an idarubicin derivative, 14-acetoxyidarubicinone. researchgate.netresearchgate.net

The Disaccharide Moiety: The most defining feature of Sabarubicin is its unique disaccharide chain. It consists of a 2-deoxy-L-fucose sugar linked to the aglycone, which is then further linked to the aminosugar L-daunosamine. usp.br This elongated sugar component alters the molecule's three-dimensional shape and its mode of interaction with DNA. researchgate.net Crystal structure analysis has shown that while one sugar ring lies in the minor groove of the DNA, the second sugar protrudes from the helix, allowing for potential interactions with other molecules. researchgate.net

This distinct structural arrangement underlies Sabarubicin's classification as a new generation of anthracycline and is central to its unique biological and pharmacological properties. researchgate.net

| Feature | Doxorubicin | Idarubicin | Sabarubicin |

| Classification | First-Generation Anthracycline | Second-Generation Anthracycline | Third-Generation Anthracycline |

| Aglycone | Adriamycinone | 4-demethoxy-adriamycinone | 4-demethoxy-adriamycinone |

| Sugar Moiety | Monosaccharide (Daunosamine) | Monosaccharide (Daunosamine) | Disaccharide (2-deoxy-L-fucose + Daunosamine) |

| Source | Semi-synthetic (from Daunorubicin) | Fully Synthetic | Fully Synthetic |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

169317-77-5 |

|---|---|

Molecular Formula |

C32H38ClNO13 |

Molecular Weight |

680.1 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C32H37NO13.ClH/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39;/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3;1H/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-;/m0./s1 |

InChI Key |

BSRQHWFOFMAZRL-BODGVHBXSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O.Cl |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O.Cl |

Synonyms |

4-demethoxy-7-O-(2,6-dideoxy-4-O-(2,3,6-trideoxy-3-amino-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)-adriamycinone MEN 10755 MEN-10755 sabarubicin |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification Strategies of Sabarubicin Hydrochloride

Synthetic Pathways and Methodologies for Sabarubicin (B1683914) Hydrochloride Elaboration

The synthesis of Sabarubicin represents a significant endeavor in medicinal chemistry, focusing on the creation of complex glycosidic linkages. The elaboration of Sabarubicin is achieved through a convergent synthetic procedure. researchgate.net A key step involves the glycosylation of a suitable aglycone with an activated disaccharide donor.

The synthesis of Sabarubicin (designated as compound 11b in some literature) starts from 14-acetoxyidarubicinone. researchgate.netnih.gov The aglycone, 4-demethoxy-adriamycinone, is coupled with a specifically designed disaccharide moiety. oup.comresearchgate.net This disaccharide consists of an L-daunosaminyl group linked to a 2-deoxy-L-fucose residue. researchgate.netacs.org The synthesis requires the preparation of an appropriate activated sugar intermediate, which is then glycosylated to the aglycone. researchgate.netnih.gov This process leads to the formation of 7-O-(α-L-daunosaminyl-α(1-4)-2-deoxy-L-fucosyl)-4-demethoxy-adriamycinone. researchgate.net A detailed synthetic scheme reported by Menarini Ricerche outlines the multi-step process involving protection, glycosylation, and deprotection steps to yield the final compound. universiteitleiden.nl

Critical Role of the Disaccharide Moiety in Sabarubicin Hydrochloride Structure

The defining structural feature of Sabarubicin is its unique disaccharide side chain, which distinguishes it from earlier monosaccharide anthracyclines like doxorubicin (B1662922). This moiety consists of a daunosamine (B1196630) residue linked to a 2-deoxy-L-fucose, which is then attached to the C-7 position of the aglycone. nih.govacs.org

The sugar portion of anthracyclines is crucial for their biological activity, often serving as a non-intercalating external moiety that interacts with enzymes like DNA topoisomerase II. banglajol.info In Sabarubicin, the disaccharide is designed to enhance the drug's pharmacological properties. nih.gov The first sugar linked to the aglycone is a non-aminated sugar (2-deoxy-L-fucose), which is a key modification from doxorubicin where the sugar directly attached to the aglycone has an amino group. nih.govacs.org This structural alteration is believed to contribute to its unique mechanism of action and its ability to overcome certain forms of drug resistance. researchgate.net The orientation of the second sugar moiety has been shown to have a strong influence on biological activity. researchgate.netbanglajol.info

Design and Synthesis of this compound Analogues

The development of Sabarubicin spurred further research into a new class of disaccharide anthracyclines, leading to the synthesis of various analogues to explore the structure-activity relationships and optimize therapeutic potential. researchgate.netnih.gov

To further investigate the role of the amino group on the terminal daunosamine sugar, deamino analogues of Sabarubicin were synthesized. MEN 10959 and MEN 12297 are two such examples. researchgate.netresearchgate.net In these compounds, the critical amino group is modified or removed. The synthesis of these analogues follows similar principles of glycosylation chemistry, using appropriately modified disaccharide building blocks. These deamino analogues were developed to assess their topoisomerase II poisoning ability, cytotoxic potency, and antitumor activity in comparison to the parent compound, Sabarubicin. researchgate.netresearchgate.net Research has shown that these modifications can lead to a different spectrum of antitumor activity. researchgate.netresearchgate.net

The exploration of Sabarubicin analogues has not been limited to deamino derivatives. A variety of other structural modifications have been investigated to improve efficacy and reduce toxicity. researchgate.net These include:

Stereoisomers: Analogues with different stereochemistry in the sugar moieties have been synthesized. For instance, compounds containing 2-deoxy-L-rhamnose instead of 2-deoxy-L-fucose as the first sugar were prepared. researchgate.netnih.gov

Aglycone Modifications: Changes to the tetracyclic aglycone portion of the molecule, such as the introduction of fluoro groups at the C-8 and C-10 positions, have been explored. researchgate.net

N-Alkylation: While not specific to Sabarubicin, a general strategy in anthracycline chemistry has been the N-alkylation of the amino sugar, which in some cases has led to enhanced efficacy and reduced cardiotoxicity. nih.gov

These synthetic efforts have generated a library of compounds, allowing for a deeper understanding of how specific structural features influence the drug's interaction with its biological targets. universiteitleiden.nl

Deamino Analogues (e.g., MEN 10959, MEN 12297)

Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization

Structure-activity relationship (SAR) studies are fundamental to the rational design of more effective and safer drugs. nih.govmdpi.com For Sabarubicin and its analogues, SAR studies have provided critical insights into the molecular requirements for pharmacological activity. oup.com

Key findings from SAR studies on this class of compounds include:

The Nature of the First Sugar: The choice of the non-aminated sugar directly linked to the aglycone is critical. Compounds containing 2-deoxy-L-fucose have demonstrated superior pharmacological properties compared to their stereoisomers with 2-deoxy-L-rhamnose. researchgate.netnih.gov

The Amino Group: The 3'-amino group on the terminal sugar is important, but not absolutely essential for activity. The development of active deamino analogues like MEN 10959 and MEN 12297 shows that potent compounds can be generated without this group, although the activity spectrum might change. researchgate.netresearchgate.net

Aglycone Structure: Modifications to the anthracycline core, while less explored in the context of Sabarubicin itself, are known to influence DNA binding, topoisomerase II inhibition, and cellular uptake in the broader anthracycline family. nih.gov

These SAR studies, combining chemical synthesis with biological evaluation, have been instrumental in optimizing the disaccharide anthracycline scaffold, leading to the identification of Sabarubicin as a promising clinical candidate. researchgate.netoup.comnih.gov

Molecular and Cellular Mechanisms of Action of Sabarubicin Hydrochloride

DNA Intercalation Dynamics and Sequence Specificity

Sabarubicin (B1683914) hydrochloride, like other anthracyclines, functions as a DNA intercalating agent. cancer.govmedkoo.com This process involves the insertion of its planar tetracyclic chromophore between adjacent base pairs of the DNA double helix. ethernet.edu.etijabbr.com This intercalation is a critical first step in a cascade of events leading to cytotoxicity. ijabbr.com The binding is stabilized by electrostatic interactions between the positively charged amino group on the sugar moiety and the negatively charged phosphate (B84403) backbone of the DNA. ethernet.edu.etmetu.edu.tr

While DNA intercalators are generally less sequence-selective than minor groove binders, they often exhibit a preference for GC-rich regions. ijabbr.com The specificity of the intercalation site is influenced not just by the planar chromophore but also by the steric and electronic properties of its external binding moieties. ethernet.edu.et In the case of sabarubicin, its elongated disaccharide chain allows for unique interactions within the DNA grooves. usp.br Specifically, the second sugar can interact with the minor groove and even with a second DNA helix, a feature not observed with simpler anthracyclines. usp.brresearchgate.net

Studies have shown that sabarubicin can bind to G-quadruplex structures, such as those found in human telomeric sequences. Spectroscopic and thermodynamic analyses indicate that the drug stacks with the top or bottom G-tetrad of the quadruplex. This interaction can lead to the formation of both 1:1 and 2:1 drug-to-DNA complexes. The binding of sabarubicin to DNA can induce conformational changes in the DNA structure, which can be monitored by techniques like circular dichroism. mdpi.com These structural distortions interfere with the function of DNA-associated proteins, including polymerases and transcription factors, ultimately hindering DNA replication and transcription. ijabbr.commdpi.com

Topoisomerase II Inhibition and DNA Cleavage Induction

A primary mechanism of the cytotoxic activity of sabarubicin is its interference with the function of topoisomerase II (Top2). cancer.govresearchgate.net Topoisomerase II enzymes are crucial for managing DNA topology by creating transient double-strand breaks to allow for processes like replication and transcription. ca.gov Sabarubicin acts as a topoisomerase II poison, meaning it stabilizes the transient complex formed between the enzyme and DNA, known as the cleavable complex. researchgate.netusp.brnih.gov This stabilization prevents the re-ligation of the DNA strands, effectively converting the enzyme into a DNA-damaging agent. usp.brca.gov The accumulation of these protein-linked DNA double-strand breaks is a major trigger for cell death. nih.govplos.org

Human cells express two isoforms of topoisomerase II, alpha (Top2α) and beta (Top2β), which have different cellular localizations and properties. nih.gov Top2α expression is closely linked to cell proliferation, while Top2β is more widely expressed. nih.gov The cytotoxic effects of many anticancer drugs are attributed to the inhibition of Top2α, whereas the inhibition of Top2β has been associated with adverse side effects, such as cardiotoxicity. plos.orgbiomedpharmajournal.org

Research indicates that sabarubicin and its analogues can induce DNA cleavage mediated by both Top2α and Top2β. researchgate.netresearchgate.net The ability to target both isoforms contributes to its broad spectrum of antitumor activity. researchgate.net However, the development of agents with selectivity for Top2α is a key strategy for creating safer chemotherapeutics. plos.org Studies comparing sabarubicin with its deamino analogues, MEN 10959 and MEN 12297, showed that while the analogues also stimulated DNA cleavage mediated by both isoforms, they appeared less potent than the parent compound. researchgate.net

| Compound | Effect on Topoisomerase IIα | Effect on Topoisomerase IIβ | Reference |

|---|---|---|---|

| Sabarubicin | Induces DNA cleavage | Induces DNA cleavage | researchgate.netresearchgate.net |

| MEN 10959 (analogue) | Induces DNA cleavage (less potent than Sabarubicin) | Induces DNA cleavage (less potent than Sabarubicin) | researchgate.net |

| MEN 12297 (analogue) | Induces DNA cleavage (less potent than Sabarubicin) | Induces DNA cleavage (less potent than Sabarubicin) | researchgate.net |

The formation of a stable ternary complex, consisting of DNA, the drug, and the topoisomerase II enzyme, is the molecular basis for the action of topoisomerase poisons. researchgate.netusp.brnih.gov The intercalated drug is positioned at the interface between the enzyme's active site and the DNA cleavage site, physically obstructing the DNA re-ligation step. ethernet.edu.et

The crystal structure of a complex between a sabarubicin analogue and a DNA hexamer has been solved, revealing that the chromophore intercalates at CpG steps. researchgate.net A significant finding is that the elongated sugar moiety can protrude from the DNA helix and form hydrogen bonds with a guanine (B1146940) of a neighboring DNA molecule, an interaction not previously seen with other anthracycline-DNA complexes. researchgate.net This suggests a more complex mode of interaction for sabarubicin. Studies using mutated DNA sequences have shown that the recognition of DNA by topoisomerase II can occur on either strand, and the two enzyme subunits can act cooperatively to cleave the double helix. nih.gov The presence of the drug in the ternary complex alters the DNA sequence preferences for cleavage. nih.gov

Differential Effects on Topoisomerase II Alpha and Beta Isoforms

Induction of Apoptosis and Cell Death Pathways

The cellular damage induced by sabarubicin, particularly the formation of extensive DNA double-strand breaks, ultimately triggers programmed cell death, or apoptosis. cancer.goviiarjournals.org This is a crucial outcome for its therapeutic effect. researchgate.net

A noteworthy characteristic of sabarubicin is its ability to induce apoptosis through a p53-independent mechanism. cancer.govwikipedia.orgmedkoo.com The p53 tumor suppressor protein is a key mediator of apoptosis in response to DNA damage; however, many tumors have mutated or non-functional p53, making them resistant to conventional therapies. researchgate.netucsf.edu The fact that sabarubicin can bypass the need for functional p53 gives it a potential advantage in treating such resistant cancers. researchgate.net While cells lacking p53 can still undergo apoptosis in response to DNA damage, the precise pathways are complex and can involve signals originating from stalled ribosomes, a phenomenon known as ribotoxic stress. researchgate.netucsf.edu

The mitochondrial pathway is a central route for apoptosis induction. scielo.org.ar Sabarubicin has been shown to accumulate in the mitochondria of cancer cells. nih.gov Studies on A2780 human ovarian tumor cells have investigated the role of mitochondrial DNA (mtDNA) in sabarubicin-induced apoptosis. iiarjournals.orgnih.gov Results indicated that while sabarubicin induced cleavage of mtDNA, this did not prevent the induction of apoptosis. iiarjournals.orgnih.gov

Apoptosis was successfully induced in both parental cells (ρ+) and cells depleted of mtDNA (ρ0). iiarjournals.orgnih.gov This suggests that functional mitochondrial respiration is not essential for the apoptotic pathway triggered by sabarubicin. researchgate.net The process involves changes in the mitochondrial membrane potential. iiarjournals.org Sabarubicin treatment was observed to cause an initial transient hyperpolarization of the mitochondrial membrane, followed by progressive depolarization. iiarjournals.org This loss of membrane potential is associated with the release of pro-apoptotic proteins from the mitochondrial intermembrane space, such as cytochrome c and Smac/DIABLO. iiarjournals.orgscielo.org.armdpi.com The release of these factors is sufficient to activate the caspase cascade and execute the apoptotic program, even in the absence of mtDNA. iiarjournals.orgscielo.org.ar

| Cell Type | Sabarubicin Effect | Apoptosis Induction | Mitochondrial Involvement | Reference |

|---|---|---|---|---|

| A2780 (parental, ρ+) | Induces mtDNA cleavage | Yes | Loss of membrane potential, release of apoptogenic proteins | iiarjournals.orgnih.gov |

| A2780 (mtDNA-depleted, ρ0) | - | Yes | Loss of membrane potential, release of apoptogenic proteins | iiarjournals.orgnih.gov |

Elucidation of p53-Independent Apoptotic Mechanisms

Identification of Other Intracellular Targets and Molecular Interactions

While Sabarubicin hydrochloride, a disaccharide analogue of doxorubicin (B1662922), shares the primary anthracycline mechanisms of DNA intercalation and topoisomerase II inhibition, research has identified several other distinct intracellular targets and molecular interactions that contribute to its biological activity. medkoo.comresearchgate.net These interactions distinguish it from earlier-generation anthracyclines and are linked to its unique efficacy profile.

One of the most significant alternative mechanisms is the induction of apoptosis through a p53-independent pathway. medkoo.comresearchgate.net This allows Sabarubicin to be effective in tumor cells that have mutated or non-functional p53, a common feature of drug-resistant cancers. Furthermore, Sabarubicin has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2. nih.gov This modification of Bcl-2 is a key event that can neutralize its protective effect, thereby promoting programmed cell death. nih.gov This interaction represents a crucial target that is not engaged by doxorubicin in the same manner. nih.gov

Beyond its effects on apoptotic proteins, Sabarubicin also interacts with alternative DNA structures. Studies have demonstrated its affinity for human telomeric G-quadruplex structures. medkoo.com The binding of Sabarubicin to these four-stranded DNA structures can cause a slight increase in their thermal stability. Spectroscopic analyses indicate that the drug stacks with the top or bottom tetrad of the G-quadruplex.

Investigations into the subcellular localization and effects of Sabarubicin reveal its accumulation in mitochondria. iiarjournals.org It has been observed to cause cleavage of mitochondrial DNA (mtDNA) in human ovarian tumor cells. iiarjournals.org However, studies using mtDNA-depleted cells have demonstrated that Sabarubicin-induced apoptosis is not dependent on mtDNA, suggesting that while mitochondria are a target, the primary apoptotic signaling pathway initiated by the drug operates independently of this organellar genome. iiarjournals.org

Finally, detailed structural studies of Sabarubicin complexed with DNA have revealed unique molecular interactions stemming from its disaccharide side chain. researchgate.net Unlike single-sugar anthracyclines, the extended sugar moiety of Sabarubicin allows for more complex binding. In one crystal structure, the second sugar was observed protruding from the DNA minor groove and forming hydrogen bonds with a guanine base of a separate, adjacent DNA helix. researchgate.net This suggests a potential mechanism for forming DNA cross-links or mediating interactions between different DNA molecules, an interaction not seen with its parent compounds. researchgate.net

Table 1: Additional Intracellular Targets and Molecular Interactions of this compound

| Target/Interaction | Description | Implication | Source(s) |

| p53-Independent Apoptosis | Induces programmed cell death without requiring the p53 tumor suppressor protein. | Efficacy against p53-deficient or resistant tumors. | medkoo.comresearchgate.net |

| Bcl-2 Phosphorylation | Modifies the anti-apoptotic protein Bcl-2, likely inhibiting its function. | Overcomes a key mechanism of resistance to apoptosis. | nih.gov |

| G-Quadruplex DNA | Binds to and stabilizes four-stranded G-quadruplex structures in telomeres. | Interference with telomere maintenance and genomic stability. | medkoo.com |

| Mitochondrial DNA (mtDNA) | Accumulates in mitochondria and causes cleavage of mtDNA. | Potential for mitochondrial dysfunction, though apoptosis is mtDNA-independent. | iiarjournals.org |

| Inter-helical DNA Binding | The second sugar moiety can interact with an adjacent DNA helix. | Potential for unique DNA cross-linking or aggregation. | researchgate.net |

Comparative Mechanistic Analysis with Parent Anthracyclines (e.g., Doxorubicin)

Sabarubicin (also known as MEN 10755) was developed as a third-generation anthracycline to improve upon the therapeutic profile of its parent compound, Doxorubicin. researchgate.net While both drugs function as DNA intercalators and topoisomerase II poisons, significant mechanistic differences exist in their interaction with molecular targets, leading to variations in their antitumor activity and toxicity profiles. researchgate.netwikipedia.orgdrugbank.com

DNA Intercalation and Binding Affinity: Both Sabarubicin and Doxorubicin insert their planar chromophore ring system between DNA base pairs. researchgate.netdrugbank.com However, their affinity for DNA differs. Under identical experimental conditions, the apparent affinity constant for Sabarubicin with calf thymus DNA was determined to be 1.2 x 10⁶ M⁻¹, which is lower than the 3.3 x 10⁶ M⁻¹ measured for Doxorubicin. researchgate.net Despite this lower binding affinity, both compounds stabilize the DNA double helix to a similar degree. researchgate.net The structural difference of Sabarubicin's disaccharide chain, where the second sugar can protrude from the minor groove, underlies its distinct binding mode compared to Doxorubicin's single daunosamine (B1196630) sugar. researchgate.nethilarispublisher.com

Topoisomerase II Poisoning: A primary mechanism for anthracycline-induced cell death is the stabilization of the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of DNA strands and leads to cytotoxic double-strand breaks. wikipedia.org Sabarubicin is a more potent topoisomerase II poison than Doxorubicin. researchgate.netmedchemexpress.com It stimulates DNA fragmentation at lower intracellular concentrations, indicating a more efficient interference with the enzyme's function. researchgate.netmedchemexpress.com This enhanced activity is a key factor in its potent antitumor effects, even in some Doxorubicin-resistant tumor models. researchgate.netacs.org

Induction of Apoptosis: The pathways leading to apoptosis differ significantly between the two compounds. Doxorubicin's cytotoxic action can involve multiple pathways, including the generation of reactive oxygen species (ROS), activation of p53-dependent apoptosis, and histone eviction. drugbank.comnih.gov In contrast, Sabarubicin's efficacy is notably linked to its ability to induce apoptosis independently of p53 status. researchgate.netresearchgate.net Furthermore, Sabarubicin induces phosphorylation of the Bcl-2 protein, a mechanism not observed with Doxorubicin treatment, which provides an additional pathway to overcome resistance to apoptosis. nih.gov

Cardiotoxicity-Related Molecular Interactions: The dose-limiting side effect of Doxorubicin is cardiotoxicity, which is linked to the generation of ROS and interference with calcium handling in cardiac cells. wikipedia.orghilarispublisher.com A key difference at the molecular level is their effect on the ryanodine (B192298) receptor (RyR2), a calcium release channel in the sarcoplasmic reticulum of heart muscle cells. Doxorubicin strongly stimulates ryanodine binding, increasing its sensitivity to calcium by over 15-fold. Sabarubicin has a markedly weaker effect, increasing ryanodine binding by less than 2-fold. This profound difference in molecular interaction with a critical component of cardiac calcium regulation is believed to contribute to Sabarubicin's reduced cardiotoxicity compared to Doxorubicin. hilarispublisher.com

Table 2: Comparative Mechanistic Features of Sabarubicin vs. Doxorubicin

| Feature | Sabarubicin | Doxorubicin | Source(s) |

| Primary Mechanism | DNA Intercalation, Topoisomerase II Poison | DNA Intercalation, Topoisomerase II Poison | wikipedia.org |

| DNA Binding Affinity Constant | 1.2 x 10⁶ M⁻¹ | 3.3 x 10⁶ M⁻¹ | researchgate.net |

| Topoisomerase II Poisoning | More potent; stimulates DNA fragmentation at lower concentrations. | Less potent. | researchgate.netmedchemexpress.com |

| Apoptosis Pathway | p53-independent; induces Bcl-2 phosphorylation. | Often p53-dependent; does not induce Bcl-2 phosphorylation. | nih.gov |

| Effect on Ryanodine Binding | Weak stimulation (~1.9-fold increase). | Strong stimulation (~15.3-fold increase). | |

| Key Structural Feature | Disaccharide (two-sugar) side chain. | Monosaccharide (single-sugar) side chain. | hilarispublisher.comtudublin.ie |

Preclinical Efficacy and Pharmacological Studies of Sabarubicin Hydrochloride in Cancer Models

In Vitro Cytotoxicity and Antiproliferative Activity

Evaluation Across a Panel of Human Cancer Cell Lines (e.g., Ovarian, Lung, Breast Carcinoma)

Sabarubicin (B1683914) has shown potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. Studies have demonstrated its efficacy in various cancer types, including ovarian, lung, and breast carcinomas. researchgate.netacs.org For instance, in A2780 human ovarian tumor cells, sabarubicin has been shown to induce cell death. iiarjournals.org

Research comparing sabarubicin to doxorubicin (B1662922) revealed that sabarubicin often exhibits comparable or even superior cytotoxic potency. acs.org In a broad panel of human tumor cell lines, sabarubicin demonstrated a higher level of activity in several doxorubicin-responsive tumors. researchgate.net Furthermore, its effectiveness extends to certain doxorubicin-resistant cancer cell lines. researchgate.net

The cytotoxic activity of sabarubicin was investigated in non-small cell lung carcinoma (NSCLC) H460 and small-cell lung carcinoma (SCLC) GLC4 cell lines. nih.gov When combined with cisplatin (B142131), sabarubicin exhibited a synergistic cytotoxic effect in both cell lines, indicating its potential for use in combination therapies. nih.gov

Table 1: In Vitro Cytotoxicity of Sabarubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Outcome | Reference |

| A2780 | Ovarian Carcinoma | Induction of apoptosis and cell death. | iiarjournals.org |

| H460 | Non-Small Cell Lung Carcinoma | Synergistic cytotoxicity when combined with cisplatin. | nih.gov |

| GLC4 | Small-Cell Lung Carcinoma | Synergistic cytotoxicity when combined with cisplatin. | nih.gov |

| MX-1 | Breast Carcinoma | Effective in doxorubicin-resistant models. | researchgate.net |

Quantitative Assessment of DNA Damage and Fragmentation

A key mechanism of action for sabarubicin is the induction of DNA damage. medkoo.com It intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. medkoo.commedchemexpress.com This interference leads to DNA strand breaks and subsequent apoptosis. medkoo.commedchemexpress.com

Studies have shown that sabarubicin is a more potent topoisomerase II poison than doxorubicin, stimulating DNA fragmentation at lower intracellular concentrations. researchgate.netmedchemexpress.com In A2780 ovarian tumor cells, sabarubicin was found to induce cleavage of mitochondrial DNA (mtDNA). iiarjournals.org However, this mtDNA damage did not appear to be the primary driver of apoptosis, as cells depleted of mtDNA were still sensitive to sabarubicin-induced cell death. iiarjournals.org The primary target for its apoptotic effects appears to be the nuclear DNA. iiarjournals.org The induction of DNA fragmentation is a critical step in the apoptotic process initiated by sabarubicin. iiarjournals.org

Studies on Intracellular Accumulation and Subcellular Localization

The effectiveness of sabarubicin is also dependent on its ability to accumulate within cancer cells and reach its subcellular targets. Studies have investigated the intracellular uptake and distribution of sabarubicin.

In A2780 human ovarian carcinoma cells, sabarubicin has been shown to accumulate in the mitochondrial fraction. iiarjournals.org This localization is noteworthy, as it suggests a potential for targeting mitochondrial functions, although the primary mechanism of action remains the induction of nuclear DNA damage. iiarjournals.org Despite its accumulation in mitochondria and the induction of mtDNA cleavage, this did not significantly affect mitochondrial mRNA expression, further supporting the nucleus as the principal site of its cytotoxic action. iiarjournals.org

Interestingly, while sabarubicin demonstrates high antitumor efficacy, comparative studies with doxorubicin in nude mice bearing human ovarian carcinoma xenografts indicated a reduced accumulation of sabarubicin in both tumor and normal tissues. researchgate.net The reduction was more pronounced in normal tissues, which could contribute to a more favorable therapeutic index. researchgate.net The ability of sabarubicin to exert potent antitumor effects despite lower intracellular concentrations compared to doxorubicin highlights its enhanced potency. researchgate.netmedchemexpress.com

In Vivo Antitumor Activity in Human Tumor Xenograft Models

Efficacy Assessment in Diverse Human Tumor Xenografts

Sabarubicin has demonstrated remarkable antitumor activity in a variety of human tumor xenograft models, reinforcing the promising results observed in vitro. researchgate.net Its efficacy has been evaluated in models of ovarian, lung, and breast cancer, among others. nih.govresearchgate.net

In human lung tumor xenograft models (H460 NSCLC and GLC4 SCLC), the combination of sabarubicin with cisplatin resulted in a superior antitumoral effect compared to either drug alone. nih.gov The efficacy of the combination was found to be dependent on the administration schedule, with sequential administration generally being more effective than simultaneous administration. nih.gov

Furthermore, in a human ovarian carcinoma xenograft model (A2780), despite reduced accumulation in the tumor tissue compared to doxorubicin, sabarubicin demonstrated enhanced antitumor activity. researchgate.net This suggests that the intrinsic potency of sabarubicin compensates for its lower uptake. researchgate.net Studies on the MX-1 breast carcinoma xenograft, a model known to be resistant to doxorubicin, also showed striking antitumor activity for sabarubicin. researchgate.net

Table 2: In Vivo Antitumor Activity of Sabarubicin in Human Tumor Xenograft Models

| Tumor Model | Cancer Type | Key Findings | Reference |

| A2780 Xenograft | Ovarian Carcinoma | Enhanced antitumor activity compared to doxorubicin, despite lower tumor accumulation. | researchgate.net |

| H460 Xenograft | Non-Small Cell Lung Carcinoma | Superior antitumor effect when combined with cisplatin. | nih.gov |

| GLC4 Xenograft | Small-Cell Lung Carcinoma | Strong, sequence-dependent antitumor activity when combined with cisplatin. | nih.gov |

| MX-1 Xenograft | Breast Carcinoma | Striking antitumor activity in a doxorubicin-resistant model. | researchgate.net |

| Various Xenografts | Breast, Lung, Prostate Carcinomas | Effective in a significant number of doxorubicin-resistant tumors. | researchgate.net |

Antitumor Activity in Doxorubicin-Resistant Xenograft Models

Sabarubicin hydrochloride (MEN 10755) has demonstrated significant antitumor activity in preclinical models that are resistant to doxorubicin, a commonly used anthracycline. researchgate.netresearchgate.net This efficacy in resistant tumors highlights its potential to overcome key mechanisms of chemotherapy failure. researchgate.net

Research has shown that Sabarubicin exhibits striking antitumor effects in human tumor xenografts, including the doxorubicin-resistant breast carcinoma cell line MX-1. researchgate.net The high antitumor activity of MEN 10755 in these resistant xenografts has positioned it as a promising candidate for clinical evaluation. researchgate.netresearchgate.net Its effectiveness is attributed, in part, to being a more potent topoisomerase II poison compared to doxorubicin, stimulating DNA fragmentation at lower intracellular concentrations. researchgate.netmedchemexpress.commedchemexpress.com This superior activity in doxorubicin-resistant models suggests that Sabarubicin may circumvent the typical resistance pathways that limit the efficacy of other anthracyclines. researchgate.net

Table 1: Antitumor Activity of Sabarubicin in Doxorubicin-Resistant Xenograft Model

| Cell Line | Cancer Type | Finding | Reference |

|---|

Evaluation of this compound Analogues in Preclinical Xenografts

In the quest to refine and improve upon the therapeutic profile of Sabarubicin, several of its analogues have been synthesized and evaluated in preclinical settings. researchgate.net Studies have focused on understanding how structural modifications impact cytotoxic potency and the spectrum of antitumor activity. researchgate.netnih.gov

Notably, the deamino analogues MEN 10959 and MEN 12297 were assessed for their ability to poison topoisomerase II, their cytotoxic strength, and their in vivo antitumor activity in human xenografts. researchgate.net The investigation found that these new analogues were capable of inducing DNA cleavage mediated by both DNA topoisomerase II alpha and beta. researchgate.net A strong correlation was observed between this activity and their cytotoxicity. researchgate.net Furthermore, the two analogues demonstrated a different spectrum of antitumor activity when compared to the parent compound, Sabarubicin, indicating that structural changes can modulate the therapeutic profile. researchgate.net

Table 2: Preclinical Evaluation of Sabarubicin Analogues

| Analogue | Key Evaluation Metrics | Finding | Reference |

|---|---|---|---|

| MEN 10959 | Topoisomerase II poisoning, cytotoxic potency, antitumor activity in xenografts. | Induced DNA cleavage; possessed a different spectrum of antitumor activity compared to Sabarubicin. | researchgate.net |

Preclinical Combination Therapy Investigations

The potential of this compound is not limited to its use as a single agent. Preclinical studies have explored its efficacy when combined with other conventional chemotherapeutics, revealing synergistic interactions and the importance of administration scheduling. nih.govnih.gov

Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Cisplatin)

Investigations into combining Sabarubicin with other established antitumor agents have yielded promising results. A key study evaluated the combination of Sabarubicin and cisplatin (DDP) in preclinical models of lung cancer. nih.gov The research, conducted on non-small cell lung carcinoma (H460) and small-cell lung carcinoma (GLC4) cell lines, aimed to determine if the combination resulted in synergistic, additive, or antagonistic effects. nih.gov

The findings indicated that the drug combination was generally more cytotoxic in vitro than either drug used alone, pointing to a synergistic effect in both tumor cell lines. nih.gov This enhanced effect was also observed in xenograft experiments, where a superior antitumoral effect occurred when Sabarubicin was combined with cisplatin. nih.gov These preclinical results suggest a strong potential for this combination therapy in the treatment of lung tumors. nih.gov

Table 3: Synergistic Effects of Sabarubicin and Cisplatin in Lung Cancer Models

| Cancer Model | Type | Finding | Reference |

|---|---|---|---|

| H460 | Non-Small Cell Lung Carcinoma (NSCLC) | In vitro: Synergistic cytotoxic effect. In vivo: Superior antitumor effect with combination therapy. | nih.gov |

Optimization of Preclinical Combination Schedules and Sequences

The efficacy of the Sabarubicin and cisplatin combination was found to be highly dependent on the schedule and sequence of administration. nih.gov In the H460 non-small cell lung carcinoma model, a sequential combination of the two agents proved more effective than simultaneous administration. nih.gov However, the specific sequence (Sabarubicin followed by cisplatin or vice-versa) did not significantly alter the antitumor efficacy in this particular model. nih.gov

In contrast, a pronounced sequence-dependent effect was observed in the GLC4 small-cell lung carcinoma model. nih.gov The most significant antitumor activity was achieved when cisplatin was administered 24 hours after the administration of Sabarubicin. nih.gov Pharmacokinetic evaluations showed no evidence of drug-drug interaction affecting the concentration of the drugs, suggesting the sequence-dependency is related to the cellular mechanisms of action rather than altered drug metabolism. nih.gov This highlights the critical need to optimize treatment schedules to maximize therapeutic benefit in specific cancer types. nih.govplos.org

Table 4: Schedule and Sequence Optimization for Sabarubicin-Cisplatin Combination Therapy

| Cancer Model | Optimal Schedule/Sequence | Finding | Reference |

|---|---|---|---|

| H460 (NSCLC) | Sequential administration is more effective than simultaneous. | The specific sequence of administration was not a critical determinant of efficacy. | nih.gov |

Mechanisms of Drug Resistance to Sabarubicin Hydrochloride

Characterization of Intrinsic and Acquired Resistance Pathways to Anthracyclines

Resistance to chemotherapy can be broadly categorized into two types:

Intrinsic Resistance: This refers to the pre-existing insensitivity of cancer cells to a drug before treatment begins. nih.govmdpi.com This inherent lack of response is often due to the natural biological characteristics of the tumor cells. bsmiab.orgmdpi.com

Acquired Resistance: This develops in tumor cells after exposure to a chemotherapeutic agent. nih.govmdpi.com Initially responsive tumors may evolve, leading to the survival and proliferation of a drug-resistant cell population containing new genetic or epigenetic modifications. nih.govmdpi.com

For anthracyclines like Sabarubicin (B1683914), resistance phenotypes are driven by several well-characterized pathways. These mechanisms, which can be either intrinsic or acquired, include increased drug efflux, alterations in the drug's molecular target, enhanced DNA repair capabilities, and adaptations in cellular signaling pathways that govern cell death. researchgate.netuniroma1.itnih.gov

Role of Drug Efflux Transporters and Their Modulation

One of the most significant mechanisms of resistance to anthracyclines is the increased expression of drug efflux transporters. qiagen.com These membrane proteins, part of the ATP-binding cassette (ABC) transporter superfamily, actively pump chemotherapeutic agents out of the cancer cell, reducing intracellular drug concentration and thus limiting cytotoxicity. qiagen.comomicsonline.org

Key efflux transporters implicated in anthracycline resistance include:

P-glycoprotein (P-gp/ABCB1): This was the first identified mammalian multidrug transporter and is a primary mechanism for classic multidrug resistance (MDR). qiagen.comresearchgate.net It can extrude a wide array of anticancer drugs, including anthracyclines. researchgate.net

Multidrug Resistance-Associated Proteins (MRPs): Several members of this family, particularly MRP1 (ABCC1), are associated with resistance to natural product drugs like doxorubicin (B1662922) and vincristine. mdpi.comnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): This is another important ABC transporter that contributes to multidrug resistance. omicsonline.org

Sabarubicin has been shown to be a substrate for these transport systems. Preclinical studies have indicated that Sabarubicin is generally unable to overcome resistance mediated by these efflux pumps. researchgate.nethilarispublisher.com In a human ovarian carcinoma cell line (A2780) made resistant to Sabarubicin, one of the key changes observed was the increased expression of the transporter protein MRP, which impaired the uptake of the drug. nih.gov

Modulation of these transporters using "chemosensitizers" has been explored as a strategy to reverse resistance. For example, agents like verapamil (B1683045) have been shown to reverse P-gp-mediated resistance in vitro, but clinical studies with such modulators have largely yielded disappointing results. researchgate.net

Impact of Alterations in Topoisomerase II Expression or Function

The primary mechanism of action for Sabarubicin and other anthracyclines is the inhibition of the nuclear enzyme DNA topoisomerase II. researchgate.netineosopen.org These drugs intercalate into DNA and stabilize the "cleavable complex," a transient state where the enzyme has cut the DNA strands, which leads to the accumulation of protein-linked DNA double-strand breaks and subsequent cell death. nih.govnih.gov

Consequently, alterations in topoisomerase II are a major mechanism of resistance, often termed atypical MDR (at-MDR). researchgate.netvumc.nl Resistance can occur through several changes:

Reduced Enzyme Expression: A decrease in the cellular levels of topoisomerase IIα, the primary target of anthracyclines, leads to fewer drug-enzyme-DNA complexes being formed, resulting in less DNA damage and reduced drug sensitivity. uniroma1.itnih.govnih.gov This exact mechanism was observed in a Sabarubicin-resistant ovarian cancer cell line (A2780/saba), which showed a reduced content of DNA topoisomerase II compared to the drug-sensitive parent line. nih.gov

Enzyme Mutations: Mutations in the topoisomerase II gene can alter the protein's structure, reducing its affinity for the drug without compromising its essential biological function. uniroma1.itvumc.nl This prevents the drug from effectively poisoning the enzyme.

Contribution of Enhanced DNA Repair Mechanisms to Resistance Phenotypes

Since the cytotoxic action of Sabarubicin is mediated by the generation of DNA double-strand breaks, the cell's ability to repair this damage is a critical determinant of its survival. nih.gov An increased capacity for DNA repair is a recognized mechanism of resistance to DNA-damaging agents. mdpi.comnih.govmdpi.com In several doxorubicin-resistant cell lines, an increase in the efficacy of DNA repair has been associated with the resistance phenotype. researchgate.net By efficiently repairing the drug-induced lesions, cancer cells can evade the lethal consequences of the treatment, leading to survival and the development of a resistant tumor. mdpi.commdpi.com While loss of DNA repair can lead to mutations and cancer, an enhanced repair capacity can conversely reduce a cell's susceptibility to the effects of cytotoxic drugs. mdpi.comecancer.org

Non-Efflux Mediated Cellular Adaptations Conferring Resistance

Beyond drug efflux and target modification, cancer cells can develop resistance to Sabarubicin through various other cellular adaptations.

Alterations in Apoptotic Pathways: A crucial adaptation involves the inhibition of apoptosis (programmed cell death). Research on a Sabarubicin-resistant cell line revealed a role for the transcription factor NF-kappaB. nih.gov The resistant cells showed reduced NF-kappaB activation, and qualitative changes in the formation of NF-kappaB dimers were observed. nih.gov The inhibition of apoptosis can also occur through the overexpression of anti-apoptotic proteins, such as those in the BCL-2 family, which is a fundamental mechanism by which cancer cells evade cell death. mdpi.com

Detoxification Mechanisms: Cells can increase their capacity to metabolize and inactivate drugs. Glutathione (B108866) S-transferases (GST) are a family of enzymes that conjugate glutathione to various molecules, including chemotherapeutic agents, effectively detoxifying them. researchgate.netmdpi.com While this represents a potential pathway for anthracycline resistance, direct evidence for a causative role in clinical resistance is still being established. researchgate.net

Changes in Intracellular Drug Distribution: Resistance can also arise from changes in the subcellular localization of a drug, preventing it from reaching its nuclear target, topoisomerase II. This mechanism has been demonstrated in several cell lines, often in conjunction with efflux-pump-mediated resistance. researchgate.net

Research Data Tables

Table 1: Summary of Key Resistance Mechanisms to Sabarubicin Hydrochloride

| Resistance Mechanism | Specific Pathway/Protein | Description of Effect | References |

| Increased Drug Efflux | P-glycoprotein (P-gp), MRP | Actively pumps Sabarubicin out of the cell, reducing intracellular concentration and preventing it from reaching its target. | researchgate.netnih.govresearchgate.nethilarispublisher.com |

| Target Alteration | DNA Topoisomerase II | Reduced expression or mutation of the enzyme leads to fewer drug-target interactions and less DNA damage. | uniroma1.itnih.govnih.gov |

| Enhanced DNA Repair | DNA Repair Pathways (e.g., NER, HR) | Increased efficiency in repairing drug-induced DNA double-strand breaks allows cells to survive treatment. | researchgate.netuniroma1.itmdpi.com |

| Apoptosis Inhibition | NF-kappaB Pathway, BCL-2 Family | Alterations in signaling pathways prevent the cell from undergoing programmed cell death in response to DNA damage. | nih.govmdpi.com |

| Drug Detoxification | Glutathione S-transferases (GST) | Enzymatic modification of the drug can inactivate it. | researchgate.netmdpi.com |

Table 2: Molecular Characteristics of a Sabarubicin-Resistant Cell Line

This table summarizes findings from a study that generated a Sabarubicin-resistant human ovarian carcinoma cell line (A2780/saba) from its drug-sensitive parent (A2780).

| Characteristic | Parental Cell Line (A2780) | Sabarubicin-Resistant Cell Line (A2780/saba) | Implication for Resistance |

| MRP Transporter Expression | Low | High | Increased drug efflux, reducing intracellular Sabarubicin levels. |

| DNA Topoisomerase II Content | Normal | Reduced | Fewer targets for Sabarubicin, leading to decreased DNA damage. |

| NF-kappaB Activation | Present upon drug exposure | Reduced | Altered apoptotic signaling, contributing to cell survival. |

| Data sourced from R. Mattioli et al. (2004) nih.gov |

Preclinical Strategies for Overcoming or Mitigating Resistance

The multifaceted nature of resistance to Sabarubicin necessitates diverse strategies to overcome it. Preclinical research has focused on several promising avenues:

Inhibition of Resistance Pathways: A direct strategy is to target the specific mechanisms conferring resistance. In the Sabarubicin-resistant A2780/saba cell line, pharmacological inhibition of the NF-kappaB pathway was shown to attenuate drug resistance, making the cells more sensitive to the drug. nih.gov Similarly, the development of inhibitors for efflux pumps (e.g., P-gp or MRP modulators) or DNA repair proteins represents a viable, though challenging, approach. nih.govnih.gov

Development of Analogues: Medicinal chemistry efforts have focused on creating new anthracycline analogues designed to evade resistance mechanisms. researchgate.net Studies have indicated that chemical modifications, for instance at the 3'-position of the sugar moiety on the anthracycline structure, can influence a derivative's ability to overcome specific types of resistance. researchgate.net

Combination Therapies: Combining agents that work through different mechanisms can be an effective strategy. frontiersin.orgmdpi.com For example, using Sabarubicin in combination with a drug that inhibits an efflux pump or a key protein in a DNA repair or anti-apoptotic pathway could restore sensitivity. frontiersin.org

Targeting Resistance-Coupled Vulnerabilities: The adaptations that make a cell resistant can sometimes create new vulnerabilities. Identifying and exploiting these new weaknesses is an emerging area of research. mdpi.com

These preclinical strategies provide a foundation for developing more effective clinical approaches to circumvent the significant challenge of drug resistance in cancer therapy.

Advanced Preclinical Research Methodologies and Future Directions for Sabarubicin Hydrochloride

Preclinical Pharmacokinetic Characterization (e.g., Dissociation Rate Constants, Cellular Uptake Kinetics)

The preclinical pharmacokinetic profile of sabarubicin (B1683914) distinguishes it significantly from its parent compound, doxorubicin (B1662922). Studies in human ovarian carcinoma A2780 cells have shown that sabarubicin has a distinctly reduced rate of cellular accumulation compared to doxorubicin. ethernet.edu.etnih.gov This is accompanied by a different subcellular distribution, with sabarubicin exhibiting a higher cytoplasmic-to-nuclear ratio. nih.govnih.gov

Despite this lower intracellular and particularly lower nuclear concentration, sabarubicin demonstrates comparable potency to doxorubicin in inducing DNA damage and apoptosis. ethernet.edu.etnih.gov This apparent paradox is partially explained by its interaction kinetics with DNA. Using NMR techniques to study the interaction with DNA hexanucleotide fragments, researchers have measured the dissociation rate constants (k_off). nih.govresearchgate.net These studies revealed that the intercalation process for sabarubicin is significantly faster, with an average residence time in the DNA duplex being sixfold shorter than that of doxorubicin. nih.govresearchgate.net This faster dissociation could contribute to its altered cellular distribution. nih.gov

Furthermore, studies on its interaction with topoisomerase II have shown that the DNA cleavage sites stimulated by sabarubicin are more persistent than those induced by doxorubicin, suggesting a more stable ternary complex (drug-DNA-topoisomerase II). nih.gov Preclinical pharmacokinetic studies of sabarubicin in combination with cisplatin (B142131) found no evidence of drug-drug interactions. nih.gov

| Parameter | Sabarubicin (MEN 10755) | Doxorubicin | Reference |

|---|---|---|---|

| Cellular Uptake | Reduced rate of accumulation | Higher rate of accumulation | ethernet.edu.etnih.gov |

| Subcellular Distribution | Higher cytoplasmic/nuclear ratio | Lower cytoplasmic/nuclear ratio | nih.govnih.gov |

| DNA Affinity Constant (K_app with calf thymus DNA) | 1.2 x 10⁶ M⁻¹ | 3.3 x 10⁶ M⁻¹ | nih.gov |

| DNA Residence Time (with d(CGTACG)₂) | Sixfold shorter | Baseline | nih.gov |

| Topoisomerase II-DNA Complex Stability | More persistent cleavage sites | Less persistent cleavage sites | nih.gov |

Application of Advanced In Vitro Cancer Models

Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex architecture and microenvironment of solid tumors. nih.gov Advanced three-dimensional (3D) in vitro models, such as patient-derived organoids and co-culture systems, offer more physiologically relevant platforms for cancer research and drug evaluation. nih.govmdpi.com

Patient-derived organoids (PDOs) are 3D structures grown from a patient's own tumor tissue that can recapitulate the original tumor's genetic and phenotypic heterogeneity. mdpi.comnih.gov Similarly, tumor spheroids are 3D aggregates of cancer cells that mimic many features of in vivo tumors, such as cell-cell interactions and nutrient gradients. nih.gov These models are becoming invaluable for personalized medicine, allowing for the testing of drug efficacy on a patient-specific basis. mdpi.comnih.gov

While extensive research has validated the use of PDO and spheroid models for various cancers, including lung and breast cancer, nih.govplos.org specific studies detailing the evaluation of sabarubicin hydrochloride in these advanced systems are not yet prominent in the literature. The application of these models represents a critical future direction. Testing sabarubicin on a library of PDOs derived from different tumor types, especially those resistant to conventional therapies, could provide crucial insights into its spectrum of activity and help identify patient populations most likely to benefit.

The tumor microenvironment (TME), which includes cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix, plays a crucial role in tumor progression, metastasis, and response to therapy. frontiersin.orgmdpi.com Co-culture systems are designed to model the intricate interactions between cancer cells and these stromal components. frontiersin.orgplos.org For instance, co-culturing tumor spheroids with fibroblasts in a microfluidic chip has been shown to mimic the reciprocal activation observed in vivo, leading to increased tumor growth and drug resistance. plos.org

The development and application of co-culture models for sabarubicin research is a significant area for future exploration. Investigating sabarubicin's efficacy in systems that co-culture cancer cells with CAFs or various immune cells (e.g., macrophages, NK cells) could reveal how the TME influences its activity. nih.govbiorxiv.org Such studies would clarify whether sabarubicin can overcome stroma-induced drug resistance and how it might modulate the immune contexture of a tumor, providing a rationale for potential combination therapies.

Utilization of Patient-Derived Organoids (PDOs) and Spheroid Cultures

Innovative Approaches in Preclinical Animal Modeling for Efficacy Prediction

Preclinical animal models are essential for evaluating the in vivo efficacy of new drug candidates before they advance to human trials. numberanalytics.com Sabarubicin has demonstrated remarkable antitumor activity in a wide range of traditional preclinical human tumor xenograft models. researchgate.netresearchgate.net

These studies, which involve implanting human cancer cell lines into immunocompromised mice, have shown sabarubicin to be highly effective against tumors from various origins, including breast, lung, ovarian, and prostate cancers. researchgate.netresearchgate.netbioworld.com Critically, sabarubicin showed superior efficacy compared to doxorubicin in several of these models, particularly in doxorubicin-resistant xenografts. researchgate.netresearchgate.net For example, in a panel of 11 doxorubicin-resistant tumors, sabarubicin was effective in six, whereas doxorubicin was effective in none. researchgate.netresearchgate.net This suggests that sabarubicin can overcome certain mechanisms of anthracycline resistance.

An innovative aspect of the preclinical evaluation of sabarubicin was the use of xenograft models with specific molecular characteristics. Its efficacy was notably correlated with the overexpression of the antiapoptotic protein Bcl-2 in tumors that were otherwise refractory to doxorubicin. researchgate.netresearchgate.net This approach provides a more refined prediction of efficacy and helps to identify potential biomarkers of response.

Future preclinical modeling for sabarubicin could incorporate more advanced systems like patient-derived xenografts (PDXs), where tumor fragments from a patient are directly implanted into mice. PDX models are known to better preserve the heterogeneity and microenvironment of the original human tumor compared to cell-line-derived xenografts. nih.gov Utilizing PDX models would offer a more robust platform to validate sabarubicin's efficacy and explore mechanisms of sensitivity and resistance.

Quantitative Structure-Property Relationship (QSPR) Studies for DNA-Drug Interactions

Quantitative structure-property relationship (QSPR) is a computational methodology used to model and predict the properties of chemical compounds based on their molecular structure. researchgate.net In oncology drug development, QSPR can be used to understand the structural features that govern a drug's interaction with its target, such as DNA. researchgate.netusp.br

While a specific, published QSPR study for sabarubicin's interaction with DNA was not identified, extensive biophysical data exists that would form the foundation for such an analysis. Studies have precisely characterized sabarubicin's binding to DNA. It intercalates between base pairs, with a preference for CG sequences, similar to other anthracyclines. nih.govresearchgate.net However, the stability and kinetics of this interaction differ from doxorubicin. The apparent affinity constant for sabarubicin with calf thymus DNA is lower than that of doxorubicin, and its dissociation from DNA is significantly faster. nih.govnih.gov

This detailed experimental data on binding affinity, dissociation rates, and structural interactions provides the necessary parameters for a QSPR model. By correlating these properties with the specific structural modifications of sabarubicin (the disaccharide moiety and the lack of a methoxy (B1213986) group at C-4), a QSPR model could be developed. nih.govresearchgate.net Such a model would be a powerful tool for designing future anthracycline analogues with optimized DNA-binding properties and potentially improved therapeutic indices.

| Interaction Property | Finding for Sabarubicin (MEN 10755) | Technique/Model | Reference |

|---|---|---|---|

| Binding Mechanism | Intercalation into DNA double helix | Spectrophotometry, Fluorescence | nih.gov |

| Intercalation Site | Preferentially between C-G base pairs | 2D-NMR with d(CGATCG)₂ | nih.govresearchgate.net |

| Apparent Affinity Constant (K_app) | 1.2 x 10⁶ M⁻¹ | Fluorescence Titration with calf thymus DNA | nih.gov |

| Dissociation Rate Constant (k_off) | Significantly faster than doxorubicin | NMR NOE-Exchange Experiments | nih.gov |

| Effect on DNA Stability | Stabilizes DNA double helix, similar to doxorubicin | Thermal Denaturation Profiles | nih.gov |

Exploration of Novel Molecular Targets and Signalling Pathways

The primary molecular target of sabarubicin, like other anthracyclines, is topoisomerase II. researchgate.netbioworld.com Sabarubicin acts as a topoisomerase II "poison," stabilizing the enzyme-DNA cleavable complex, which leads to DNA strand breaks and subsequent cell death. nih.gov Preclinical studies indicate that sabarubicin is a more potent poison of this enzyme than doxorubicin, inducing more persistent DNA cleavage. researchgate.netnih.gov

Beyond this primary mechanism, research has uncovered additional, novel signaling pathways modulated by sabarubicin that likely contribute to its enhanced antitumor profile. A key finding is its ability to induce apoptosis through a p53-independent mechanism. bioworld.com This is clinically significant, as the p53 tumor suppressor gene is frequently mutated in human cancers, often conferring resistance to conventional chemotherapy. Sabarubicin's efficacy in p53-mutant tumor models suggests it may be effective in a broader range of tumors. bioworld.comcuni.cz

Furthermore, sabarubicin's activity has been linked to the modulation of the Bcl-2 signaling pathway. Its efficacy in doxorubicin-resistant xenografts was strongly associated with high levels of the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net In the MX-1 breast cancer model, sabarubicin, but not doxorubicin, was found to induce the phosphorylation of Bcl-2. researchgate.net This modification, also seen with other effective agents like Taxol, may neutralize Bcl-2's anti-apoptotic function, thereby sensitizing the cancer cells to cell death. researchgate.net The observation that sabarubicin's potent cytotoxicity cannot be fully explained by its effects on topoisomerase II alone supports the relevance of these additional cellular effects. nih.gov Future research could further explore these and other pathways to fully elucidate sabarubicin's mechanism of action and identify rational combination strategies.

Development of Next-Generation this compound Analogues with Enhanced Preclinical Profiles

Sabarubicin (MEN 10755) itself is a third-generation anthracycline, developed as a disaccharide analogue of doxorubicin to improve upon its therapeutic profile. researchgate.netwikipedia.orgascopubs.org The research and development process did not stop with sabarubicin; subsequent efforts have focused on creating next-generation analogues with further enhanced preclinical characteristics. The primary goals behind the development of these new analogues are to broaden the spectrum of antitumor activity, increase cytotoxic potency, and potentially reduce toxicities observed with earlier anthracyclines. researchgate.netresearchgate.net

Key examples of these next-generation sabarubicin analogues include the deamino derivatives, MEN 10959 and MEN 12297 . researchgate.net Preclinical studies have been conducted to evaluate their efficacy and mechanism of action. These analogues, like their parent compound, were found to be potent inducers of DNA cleavage through the poisoning of both topoisomerase II alpha and beta, with a strong correlation observed between this activity and their cytotoxicity. researchgate.net

Comparative preclinical studies using human tumor xenografts have demonstrated that these new analogues possess a different spectrum of antitumor activity when compared to sabarubicin. researchgate.net For instance, in an ovarian tumor model (A2780), MEN 10959 showed superior activity, achieving a Log Cell Kill (LCK) value of 2.9, which was more than one log unit higher than that of sabarubicin (LCK = 1.8). researchgate.net In other models, such as the Calu-3 non-small cell lung cancer line, the activity of the analogues was comparable to sabarubicin. researchgate.net However, against tumor models that showed only a marginal response to sabarubicin, such as prostate (PC-3), non-small cell lung (H460), and small-cell lung (GLC-4) carcinomas, the newer analogues also showed limited activity. researchgate.net

These findings highlight a targeted approach to analogue development, aiming to optimize activity against specific cancer types or resistance mechanisms. The differential activity profiles suggest that specific structural modifications can fine-tune the antitumor efficacy, paving the way for more personalized therapeutic agents derived from the sabarubicin scaffold.

Interactive Data Table: Preclinical Antitumor Activity of Sabarubicin Analogues This table summarizes the antitumor effects (Log Cell Kill - LCK) of Sabarubicin and its next-generation analogues in various human tumor xenograft models.

| Cell Line | Cancer Type | Sabarubicin (MEN 10755) LCK | MEN 10959 LCK | MEN 12297 LCK |

| A2780 | Ovary | 1.8 | 2.9 | Data not available |

| Calu-3 | Lung (NSCLC) | < 1 | < 1 | < 1 |

| H460 | Lung (NSCLC) | < 0.9 | Data not available | Data not available |

| GLC-4 | Lung (SCLC) | < 0.9 | Data not available | Data not available |

| PC-3 | Prostate | < 0.9 | Data not available | Data not available |

| Source: researchgate.net |

Q & A

Q. What are the primary mechanisms of action of Sabarubicin hydrochloride, and how can they be experimentally validated?

this compound, an anthracycline derivative, exerts antitumor effects by intercalating into DNA and inhibiting topoisomerase II, leading to replication arrest and apoptosis via a p53-independent pathway . To validate this:

- In vitro assays : Measure DNA-binding affinity using fluorescence quenching or electrophoretic mobility shift assays.

- Topoisomerase II inhibition : Employ plasmid relaxation assays with purified enzyme and gel electrophoresis.

- Apoptosis pathways : Use flow cytometry (Annexin V/PI staining) and Western blotting for caspase activation in p53-null cell lines.

- Comparative models : Test cardiotoxicity in rodent models via histopathology and cardiac biomarkers (troponin, BNP) to confirm reduced toxicity compared to doxorubicin .

Q. What experimental models are appropriate for studying Sabarubicin’s pharmacokinetics (PK) in preclinical research?

Key models include:

- Human plasma samples : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with gradient mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for simultaneous quantification of Sabarubicin and its alcohol metabolite M3. Validate linearity (2–400 ng/mL for Sabarubicin, 0.5–100 ng/mL for M3) and precision (intra-day: 1.5–9.1%) .

- Rodent PK studies : Administer Sabarubicin intravenously and collect plasma/time points for non-compartmental analysis (NCA) to calculate AUC, half-life, and clearance.

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of Sabarubicin?

Contradictions often arise from differences in metabolism, bioavailability, or tumor microenvironment. Methodological approaches include:

- Cross-species metabolite profiling : Compare metabolite formation (e.g., M3) in human vs. rodent hepatocytes using UPLC-MS/MS .

- Tumor xenograft models : Implant human cancer cells (e.g., small-cell lung cancer) in immunodeficient mice and correlate plasma drug levels with tumor regression.

- Hypoxia studies : Use 3D spheroid cultures to mimic in vivo tumor conditions and assess Sabarubicin penetration via confocal microscopy.

Q. What analytical strategies optimize quantification of Sabarubicin and its metabolites in complex biological matrices?

- Sample preparation : Pre-extract plasma with n-hexane to remove hydrophobic interferences, followed by liquid-liquid extraction with chloroform/isopropanol (1:1, v/v) .

- Chromatographic separation : Use an ACQUITY UPLC BEH Shield RP18 column (100 mm × 2.1 mm, 1.7 µm) with gradient elution.

- Mass spectrometry parameters : Monitor transitions at m/z 644→130 (Sabarubicin), m/z 646→333.2 (M3), and m/z 544→360 (internal standard) in positive ionization mode .

- Validation criteria : Ensure recovery rates >60% and inter-day accuracy within ±12.8% .

Q. How can researchers design studies to investigate Sabarubicin’s metabolite (M3) bioactivity and potential synergies?

- Metabolite isolation : Purify M3 from plasma extracts via semi-preparative HPLC and confirm structure via NMR/high-resolution MS.

- Cytotoxicity assays : Test M3 alone and in combination with Sabarubicin in cell lines (e.g., NCI-H69 small-cell lung cancer) using Chou-Talalay synergy analysis.

- Mechanistic studies : Compare M3’s DNA-binding affinity and topoisomerase inhibition to parent compound via competitive assays .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are critical for analyzing dose-response relationships in Sabarubicin studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values.

- ANOVA with post-hoc tests : Compare tumor volumes across treatment groups in xenograft studies.

- Pharmacokinetic modeling : Use software like Phoenix WinNonlin for compartmental analysis to estimate volume of distribution and elimination rate.

Q. How should researchers address variability in Sabarubicin’s plasma protein binding across patient cohorts?

- Equilibrium dialysis : Measure unbound drug fractions in human plasma spiked with Sabarubicin (10–500 ng/mL) under physiological conditions (37°C, pH 7.4).

- Covariate analysis : In population PK studies, assess correlations between protein levels (e.g., albumin) and clearance using nonlinear mixed-effects modeling (NONMEM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.